molecular formula C20H19N5O4 B2381212 N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260934-38-0

N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2381212
CAS No.: 1260934-38-0
M. Wt: 393.403
InChI Key: KTLFDKISDMDFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline-derived acetamide featuring a 2,4-dimethoxyphenyl substituent on the acetamide nitrogen and a methyl group on the triazoloquinoxaline core. Key structural features include:

  • 2,4-Dimethoxyphenyl group: Electron-donating methoxy substituents at positions 2 and 4, likely enhancing solubility and modulating electronic effects compared to electron-withdrawing groups like chloro .
  • Methyl group at position 1: A small alkyl substituent influencing steric and electronic properties of the triazoloquinoxaline moiety .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-12-22-23-19-20(27)24(15-6-4-5-7-16(15)25(12)19)11-18(26)21-14-9-8-13(28-2)10-17(14)29-3/h4-10H,11H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLFDKISDMDFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H19N5O4
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 1260934-38-0

The compound features a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse biological activities.

Research indicates that compounds containing the triazoloquinoxaline framework exhibit multiple mechanisms of action:

  • Adenosine Receptor Antagonism : Similar compounds have been shown to act as potent antagonists at adenosine A1 and A2 receptors. For instance, studies on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines reveal that they can inhibit the binding of tritiated CHA (N6-cyclohexyladenosine), demonstrating their potential as adenosine receptor modulators .
  • Antidepressant Activity : The triazoloquinoxaline derivatives have been associated with reduced immobility in behavioral despair models in rats, suggesting rapid-onset antidepressant properties. These effects are likely mediated through their interaction with neurotransmitter systems influenced by adenosine receptors .
  • Anticancer Properties : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar scaffolds have shown efficacy against colon carcinoma and breast cancer cell lines with IC50 values indicating significant potency .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Adenosine ReceptorPotent antagonism at A1 and A2 receptors; IC50 values as low as 21 nM for A2 receptor .
AntidepressantReduction in immobility in Porsolt's test model indicating potential antidepressant effects .
AnticancerActive against HCT-116 (IC50 = 6.2 μM) and T47D (IC50 = 27.3 μM) cancer cell lines .

Case Studies

  • Antidepressant Efficacy : In a study evaluating the behavioral effects of various triazoloquinoxaline derivatives, one compound demonstrated significant reductions in immobility times compared to control groups in forced swim tests. This suggests a rapid onset of antidepressant-like effects which could be beneficial for treating depression with acute onset symptoms.
  • Cytotoxicity Against Cancer : In vitro studies on derivatives of the triazoloquinoxaline series showed promising results against cancer cell lines such as HCT-116 and T47D. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and triazoloquinoxaline core significantly alter molecular weight, solubility, and reactivity:

Compound Name (Example) Substituent on Phenyl Triazoloquinoxaline Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2,4-Dimethoxyphenyl 1-Methyl ~395.8 (estimated) Higher solubility due to methoxy groups; moderate lipophilicity.
N-(4-Chlorophenyl) Analog () 4-Chlorophenyl 1-Methyl 367.79 Lower solubility; electron-withdrawing Cl enhances stability in hydrophobic environments .
N-(3-Chlorophenyl) Analog () 3-Chlorophenyl 1-Methyl 367.79 Similar to 4-Cl analog but with altered steric interactions due to Cl position .
N-(2-Trifluoromethylphenyl) Analog () 2-Trifluoromethylphenyl 1-Isopropyl ~440 (estimated) Increased steric bulk and lipophilicity; CF₃ group enhances metabolic resistance .
N-(m-Tolyl) Analog () m-Tolyl 1-Propyl ~410 (estimated) Propyl group increases steric hindrance; methyl on phenyl enhances π-π interactions .

Key Observations :

  • Methoxy vs. Chloro : The target’s 2,4-dimethoxyphenyl group improves aqueous solubility compared to chloro analogs, which are more lipophilic and prone to halogen bonding .
  • Alkyl Substituents: Methyl (target) vs.
Characterization
  • NMR : Methoxy protons in the target compound would show distinct singlets at ~3.8 ppm (OCH₃), differing from chloro analogs’ aromatic proton splitting patterns (e.g., para-Cl in causes deshielding of adjacent protons) .
  • HRMS : Molecular ion peaks would confirm the target’s formula (C₂₁H₂₁N₅O₄, exact mass 415.16), distinguishing it from analogs like the 4-Cl derivative (C₁₈H₁₄ClN₅O₂, 367.08) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.